3-(3-methoxyphenyl)-6-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
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Overview
Description
3-(3-methoxyphenyl)-6-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a complex organic compound that belongs to the class of pyrazolopyridines This compound is characterized by the presence of methoxy groups on the phenyl rings and a carboxylic acid group attached to the pyrazolopyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methoxyphenyl)-6-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid typically involves multi-step organic reactions. One common approach is the condensation of 3-methoxybenzaldehyde and 4-methoxybenzaldehyde with appropriate hydrazine derivatives to form the pyrazole ring. This is followed by cyclization with a pyridine derivative to form the pyrazolopyridine core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
3-(3-methoxyphenyl)-6-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenolic derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions typically use reagents like nitric acid for nitration and halogens for halogenation.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitro and halogenated derivatives.
Scientific Research Applications
3-(3-methoxyphenyl)-6-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes and receptors.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(3-methoxyphenyl)-6-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include signal transduction pathways that regulate cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
- 6-(3-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
- 3-(3-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Uniqueness
3-(3-methoxyphenyl)-6-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is unique due to the presence of methoxy groups on both phenyl rings, which can influence its chemical reactivity and biological activity. The specific arrangement of these groups can lead to different interactions with molecular targets compared to similar compounds .
Properties
Molecular Formula |
C21H17N3O4 |
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Molecular Weight |
375.4 g/mol |
IUPAC Name |
3-(3-methoxyphenyl)-6-(4-methoxyphenyl)-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid |
InChI |
InChI=1S/C21H17N3O4/c1-27-14-8-6-12(7-9-14)17-11-16(21(25)26)18-19(23-24-20(18)22-17)13-4-3-5-15(10-13)28-2/h3-11H,1-2H3,(H,25,26)(H,22,23,24) |
InChI Key |
RKFYJMGWKFZOIR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=NNC(=C3C(=C2)C(=O)O)C4=CC(=CC=C4)OC |
Origin of Product |
United States |
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